NUCC-0223619

Description

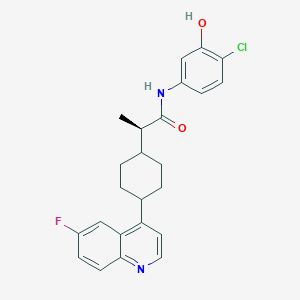

The compound "(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide" is a chiral propanamide derivative featuring a 6-fluoroquinolin-4-yl-substituted cyclohexyl group and a 4-chloro-3-hydroxyphenyl substituent. The target compound differs from its analog by the addition of a hydroxyl group at the 3-position of the phenyl ring, which may enhance polarity and hydrogen-bonding capacity.

Key structural attributes:

- Chirality: The (2R)-configuration ensures stereospecific interactions with biological targets.

- Cyclohexyl linker: The cis-cyclohexyl group provides conformational rigidity, optimizing hydrophobic interactions .

- Phenyl substituent: The 4-chloro-3-hydroxyphenyl moiety introduces both halogenated and polar functional groups, influencing solubility and target engagement.

Propriétés

Formule moléculaire |

C24H24ClFN2O2 |

|---|---|

Poids moléculaire |

426.9 g/mol |

Nom IUPAC |

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |

InChI |

InChI=1S/C24H24ClFN2O2/c1-14(24(30)28-18-7-8-21(25)23(29)13-18)15-2-4-16(5-3-15)19-10-11-27-22-9-6-17(26)12-20(19)22/h6-16,29H,2-5H2,1H3,(H,28,30)/t14-,15?,16?/m1/s1 |

Clé InChI |

OCBRJZVEWLLOKK-QQFBHYJXSA-N |

SMILES isomérique |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC(=C(C=C4)Cl)O |

SMILES canonique |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC(=C(C=C4)Cl)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group through a cyclization reaction. The final step involves the coupling of the chlorohydroxyphenyl group to the quinoline-cyclohexyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological activities.

Comparaison Avec Des Composés Similaires

Structural and Functional Analog: (2R)-N-(4-Chlorophenyl)-2-[cis-4-(6-Fluoroquinolin-4-yl)cyclohexyl]propanamide

Key Differences :

- Molecular Formula: C₂₄H₂₄ClFN₂O (vs. C₂₄H₂₃ClFN₂O₂ for the target, assuming hydroxyl addition).

- Activity: Explicitly noted as antineoplastic, suggesting shared mechanisms with the target compound .

Implications :

The hydroxyl group in the target compound may improve aqueous solubility and binding affinity to targets like kinases or DNA topoisomerases. However, it could also increase metabolic susceptibility (e.g., glucuronidation) .

Piperazine-Containing Analog: N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide (Compound 2k)

- Quinoline substitution: 7-chloro (vs. 6-fluoro in the target).

- Linker : Piperazine ring (flexible) instead of cyclohexyl (rigid).

- Substituents : 4,4-difluorocyclohexane carboxamide and phenylpropyl group.

Comparison :

| Parameter | Target Compound | Compound 2k |

|---|---|---|

| Quinoline Substituent | 6-fluoro (electron-withdrawing) | 7-chloro (bulkier, less electronegative) |

| Linker | Rigid cis-cyclohexyl | Flexible piperazine |

| Molecular Weight | ~425 g/mol* | 526.23 g/mol |

| Polar Groups | Hydroxyl, chloro | Difluoro, carboxamide |

Functional Implications :

Nitro- and Trifluoromethyl-Substituted Analog: (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Core: Propanamide with acetamidophenoxy and nitro-trifluoromethylphenyl groups.

- Substituents : Strong electron-withdrawing groups (nitro, trifluoromethyl).

Comparison :

Functional Implications :

- The nitro and trifluoromethyl groups in ’s compound may enhance membrane permeability but increase toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.